molecular formula C7H11N3 B6588294 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine CAS No. 1562727-30-3

3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine

Cat. No. B6588294
CAS RN: 1562727-30-3
M. Wt: 137.2
InChI Key:
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Description

3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine, otherwise known as 3MIP, is an imidazole derivative that has been studied for its potential applications in the field of medicinal chemistry. It is a relatively new compound, first synthesized in 2006, and has been studied for its various biological and chemical properties.

Scientific Research Applications

3MIP has been studied for its potential applications in medicinal chemistry, particularly in the areas of drug discovery and development. In particular, it has been studied for its ability to modulate the activity of various enzymes, such as kinases, phosphatases, and proteases, as well as its ability to interact with various proteins and receptors. It has also been studied for its potential as an inhibitor of the NF-κB signaling pathway, which is involved in the regulation of inflammation and the immune response.

Mechanism of Action

The exact mechanism of action of 3MIP is still not fully understood, but it is believed to involve a variety of different pathways. It is known to interact with various proteins and receptors, as well as modulate the activity of various enzymes. In addition, it is known to interact with the NF-κB signaling pathway, which is involved in the regulation of inflammation and the immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MIP are still being studied, but it is known to have a variety of different effects. It has been shown to modulate the activity of various enzymes, as well as interact with various proteins and receptors. In addition, it has been shown to inhibit the NF-κB signaling pathway, which could potentially lead to anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3MIP in lab experiments is its relatively simple synthesis method. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations is its lack of selectivity, as it has been shown to interact with a variety of different proteins and receptors.

Future Directions

The potential applications of 3MIP are still being explored, and there are a number of potential future directions that could be explored. These include further studies into its ability to modulate the activity of various enzymes, as well as its potential as an inhibitor of the NF-κB signaling pathway. In addition, further studies into its effects on inflammation and the immune response could be conducted. Finally, further studies into its potential as a drug candidate could be conducted, as it has been shown to interact with various proteins and receptors.

Synthesis Methods

The synthesis of 3MIP is a simple and straightforward process that involves the condensation of an imidazole derivative with a propargyl alcohol in the presence of a Lewis acid. The reaction is typically performed in a mixture of dichloromethane and water, and the product is then isolated by extraction with ethyl acetate. The overall yield of the reaction is typically around 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with allylamine in the presence of a catalyst to form the intermediate 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-aldehyde. This intermediate is then reduced using sodium borohydride to yield the final product, 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine.", "Starting Materials": [ "1-methyl-1H-imidazole-5-carbaldehyde", "allylamine", "catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: 1-methyl-1H-imidazole-5-carbaldehyde and allylamine are mixed together in the presence of a catalyst such as triethylamine or pyridine.", "Step 2: The mixture is heated to reflux for several hours to allow the reaction to proceed.", "Step 3: The resulting intermediate, 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-aldehyde, is isolated by filtration or extraction.", "Step 4: The intermediate is then reduced using sodium borohydride in a solvent such as ethanol or methanol.", "Step 5: The final product, 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine, is obtained by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

1562727-30-3

Product Name

3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine

Molecular Formula

C7H11N3

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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